molecular formula C17H13NO4 B14002780 1-Cyanoethane-1,2-diyl dibenzoate CAS No. 84348-15-2

1-Cyanoethane-1,2-diyl dibenzoate

Cat. No.: B14002780
CAS No.: 84348-15-2
M. Wt: 295.29 g/mol
InChI Key: LKIMWUXHYSHMQF-UHFFFAOYSA-N
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Description

1-Cyanoethane-1,2-diyl dibenzoate is an organic compound with the molecular formula C16H14O4. It is also known by other names such as ethylene glycol dibenzoate and glycol dibenzoate. This compound is characterized by the presence of two benzoyl groups attached to an ethylene glycol backbone, with a cyano group at one end. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanoethane-1,2-diyl dibenzoate can be synthesized through the esterification of ethylene glycol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors with efficient mixing and temperature control to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyanoethane-1,2-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-Cyanoethane-1,2-diyl dibenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and compatibility with various materials.

Mechanism of Action

The mechanism of action of 1-cyanoethane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its cyano group can participate in nucleophilic addition reactions, while the benzoyl groups can undergo electrophilic aromatic substitution. The overall reactivity of the compound is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

1-Cyanoethane-1,2-diyl dibenzoate can be compared with other similar compounds such as:

    Ethylene glycol dibenzoate: Similar in structure but lacks the cyano group.

    Diethylene glycol dibenzoate: Contains an additional ethylene glycol unit.

    Propylene glycol dibenzoate: Contains a propylene glycol backbone instead of ethylene glycol.

The uniqueness of this compound lies in its cyano group, which imparts distinct reactivity and chemical properties compared to other similar compounds.

Properties

CAS No.

84348-15-2

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

(2-benzoyloxy-2-cyanoethyl) benzoate

InChI

InChI=1S/C17H13NO4/c18-11-15(22-17(20)14-9-5-2-6-10-14)12-21-16(19)13-7-3-1-4-8-13/h1-10,15H,12H2

InChI Key

LKIMWUXHYSHMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C#N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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